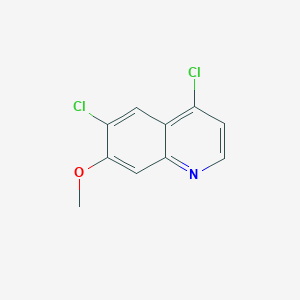

4,6-Dichloro-7-methoxyquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7Cl2NO |

|---|---|

Molecular Weight |

228.07 g/mol |

IUPAC Name |

4,6-dichloro-7-methoxyquinoline |

InChI |

InChI=1S/C10H7Cl2NO/c1-14-10-5-9-6(4-8(10)12)7(11)2-3-13-9/h2-5H,1H3 |

InChI Key |

ZGKMHPTTXVOXFQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1Cl)Cl |

Origin of Product |

United States |

Advanced Spectroscopic Analysis and Structural Elucidation of 4,6 Dichloro 7 Methoxyquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by mapping the carbon and hydrogen framework.

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

¹H NMR: The ¹H NMR spectrum of 4,6-dichloro-7-methoxyquinoline displays distinct signals corresponding to each type of proton in the molecule. The aromatic protons on the quinoline (B57606) ring system typically appear in the downfield region, with their chemical shifts and coupling patterns providing crucial information about their relative positions. The methoxy (B1213986) group protons present as a characteristic singlet, usually in the range of 3.8-4.0 ppm. The number of signals, their integration (area under the peak), and their splitting patterns (multiplicity) are all used to assign each proton to its specific location in the molecular structure.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals are expected for each of the nine carbons in the quinoline core and the one carbon of the methoxy group. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. Carbons bonded to chlorine and nitrogen atoms, as well as the oxygenated carbon of the methoxy group, will have characteristic chemical shifts. Quaternary carbons (those not bonded to any hydrogens) often show signals of lower intensity.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 | 8.6 - 8.8 | 150 - 152 |

| H-3 | 7.3 - 7.5 | 120 - 122 |

| C-4 | - | 142 - 144 |

| H-5 | 7.8 - 8.0 | 125 - 127 |

| C-6 | - | 135 - 137 |

| C-7 | - | 155 - 157 |

| H-8 | 7.1 - 7.3 | 108 - 110 |

| C-4a | - | 148 - 150 |

| C-8a | - | 122 - 124 |

Note: The exact chemical shifts can vary depending on the solvent and the specific instrumentation used.

Two-dimensional (2D) NMR experiments provide correlational information between different nuclei, which is invaluable for assembling the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. huji.ac.illongdom.org Cross-peaks in the COSY spectrum of this compound would confirm the connectivity between adjacent protons on the quinoline ring, such as H-2 and H-3, and H-5 and H-8 (if coupling exists). huji.ac.il

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and hydrogen atoms. columbia.edu Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, simplifying the assignment of the protonated carbons in the ¹³C NMR spectrum. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. libretexts.orgceitec.cz HMBC is crucial for identifying quaternary carbons and for piecing together different fragments of the molecule. libretexts.orgceitec.cz For instance, correlations would be expected from the methoxy protons to the C-7 carbon, and from the aromatic protons to adjacent and more distant carbons, helping to definitively place the substituents on the quinoline core. libretexts.orgyoutube.comyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. columbia.edunanalysis.comlibretexts.org This is particularly useful for determining stereochemistry and conformation. nanalysis.comlibretexts.org In the case of this compound, NOESY can show spatial proximity between the methoxy protons and the H-8 proton, further confirming the substitution pattern. researchgate.netnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification (FT-IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include C-H stretching from the aromatic ring and the methoxy group, C=C and C=N stretching vibrations within the quinoline aromatic system, and C-O stretching of the methoxy ether linkage. The C-Cl stretching vibrations would also be present, typically in the fingerprint region of the spectrum.

Table 2: Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 2950-2850 | C-H Stretch | Aliphatic (Methoxy) |

| 1620-1580 | C=C Stretch | Aromatic Ring |

| 1550-1500 | C=N Stretch | Quinoline Ring |

| 1250-1200 | C-O Stretch | Aryl Ether |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HR ESI MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), allows for the determination of the exact molecular weight with high accuracy. nih.gov This precise mass measurement is used to confirm the molecular formula of this compound (C₁₀H₇Cl₂NO). The isotopic pattern observed in the mass spectrum, due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), would be a characteristic signature for this compound. The fragmentation pattern can further support the proposed structure by showing the loss of specific groups, such as a methyl radical or a chlorine atom.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. ijprajournal.commdpi.com Aromatic systems like quinoline exhibit characteristic absorption bands in the UV-Vis region. The spectrum of this compound is expected to show multiple absorption maxima (λ_max) corresponding to π→π* and n→π* transitions within the conjugated quinoline ring system. researchgate.netijims.com The positions and intensities of these bands are influenced by the substituents on the ring.

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula (C₁₀H₇Cl₂NO). A close agreement between the experimental and calculated values provides strong evidence for the empirical and, in conjunction with mass spectrometry, the molecular formula of the compound.

Table 3: Theoretical Elemental Composition of C₁₀H₇Cl₂NO

| Element | Percentage (%) |

|---|---|

| Carbon (C) | 52.66 |

| Hydrogen (H) | 3.09 |

| Nitrogen (N) | 6.14 |

| Chlorine (Cl) | 31.09 |

By integrating the data from these complementary analytical techniques, a complete and unambiguous structural assignment of this compound can be achieved, ensuring the identity and purity of the synthesized compound.

Complementary Spectroscopic Methods for Comprehensive Elucidation

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the solid-state structure of a crystalline compound. This technique provides precise atomic coordinates, bond lengths, bond angles, and details about intermolecular interactions.

Detailed Research Findings: To date, a specific crystal structure for this compound has not been reported in publicly available literature. However, the analysis of closely related structures, such as 2,4-dichloro-6-methoxyquinoline , provides a strong model for the expected crystallographic features. A study on this analog revealed a planar molecular structure, with the crystal packing being stabilized by π–π stacking interactions. nih.gov The distance between the centroids of the aromatic rings in these stacks is a critical parameter for understanding the solid-state organization of the molecules. nih.gov

For a hypothetical crystal of this compound, we would anticipate a similar planar geometry of the quinoline core. The precise arrangement in the crystal lattice would be influenced by the positions of the chloro and methoxy substituents, potentially leading to different packing motifs and intermolecular contacts.

Below is a representative data table illustrating the type of information obtained from a single-crystal X-ray diffraction study, based on the data for 2,4-dichloro-6-methoxyquinoline. nih.gov

| Parameter | Value (for 2,4-dichloro-6-methoxyquinoline) |

| Chemical Formula | C₁₀H₇Cl₂NO |

| Molecular Weight | 228.07 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.431 (2) |

| b (Å) | 8.889 (2) |

| c (Å) | 9.083 (4) |

| α (°) | 116.660 (19) |

| β (°) | 102.301 (2) |

| γ (°) | 104.150 (14) |

| Volume (ų) | 482.5 (3) |

| Z | 2 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Detailed Research Findings: The IR spectrum of this compound would be expected to show a combination of bands characteristic of the quinoline ring system, the C-Cl bonds, and the methoxy group. Analysis of related compounds such as 4,7-dichloroquinoline (B193633) and 6-methoxyquinoline allows for the prediction of key vibrational modes. nist.govnist.gov

The quinoline core typically exhibits several characteristic bands:

C=C and C=N stretching vibrations in the aromatic region, generally between 1600 cm⁻¹ and 1450 cm⁻¹.

C-H stretching vibrations of the aromatic rings above 3000 cm⁻¹.

C-H out-of-plane bending vibrations between 900 cm⁻¹ and 650 cm⁻¹, which are sensitive to the substitution pattern on the rings.

Specific contributions from the substituents would include:

C-O stretching vibrations from the methoxy group, expected to appear as a strong band in the 1250-1000 cm⁻¹ region.

C-Cl stretching vibrations , which are typically found in the 850-550 cm⁻¹ range. The presence of two C-Cl bonds would likely result in multiple absorptions in this region.

The following table summarizes the expected key IR absorption bands for this compound based on the analysis of similar quinoline derivatives. nist.govnist.govresearchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C-H Stretch (methoxy) | 2950 - 2850 |

| Aromatic C=C/C=N Stretch | 1600 - 1450 |

| C-O-C Asymmetric Stretch | ~1250 |

| C-O-C Symmetric Stretch | ~1050 |

| C-Cl Stretch | 850 - 550 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For aromatic systems like quinoline, these transitions are typically π → π* and n → π*.

Detailed Research Findings: The UV-Vis spectrum of this compound is expected to be influenced by the extended π-system of the quinoline core and modified by the electronic effects of the chloro and methoxy substituents. The methoxy group, being an electron-donating group, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinoline. Conversely, the electron-withdrawing nature of the chlorine atoms may induce a hypsochromic (blue) shift or have a more complex effect.

Studies on related compounds like 6-methoxyquinoline and 4,7-dichloroquinoline show characteristic absorption bands in the UV region. nist.govresearchgate.net The spectrum of this compound would likely exhibit multiple absorption bands, corresponding to different electronic transitions within the aromatic system. The solvent used for the analysis can also influence the position and intensity of these bands. eurjchem.com

The expected UV-Vis absorption data for this compound in a non-polar solvent like chloroform (B151607) is presented below, extrapolated from data on related compounds. researchgate.net

| Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π | ~320 - 340 | Moderate |

| π → π | ~270 - 290 | High |

| n → π* | ~350 - 370 | Low (often a shoulder) |

The combination of these complementary spectroscopic methods provides a detailed and robust structural and electronic characterization of this compound, far beyond what can be achieved with any single technique.

Theoretical and Computational Chemistry Studies of 4,6 Dichloro 7 Methoxyquinoline

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a important tool in computational chemistry for predicting the properties of molecular systems. For quinoline (B57606) derivatives, DFT methods are used to model various molecular characteristics with a high degree of accuracy.

Geometry Optimization and Conformational Analysis

The initial step in the computational analysis of 4,6-Dichloro-7-methoxyquinoline involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. Studies on similar molecules, such as 4-chloro-6,7-dimethoxyquinoline (B44214), have shown that the quinoline ring system is nearly planar. researchgate.net It is expected that this compound would also adopt a largely planar conformation, with the methoxy (B1213986) group's methyl hydrogens positioned to minimize steric hindrance.

The optimized geometrical parameters, including bond lengths and bond angles, provide insight into the electronic distribution within the molecule. For instance, the carbon-chlorine and carbon-nitrogen bond lengths can indicate the degree of electron delocalization and the strength of these bonds.

| Parameter | Predicted Value Range |

| C-Cl Bond Length | 1.73 - 1.75 Å |

| C-N Bond Length (in ring) | 1.32 - 1.38 Å |

| C-O Bond Length | 1.36 - 1.38 Å |

Note: These are predicted ranges based on DFT studies of analogous quinoline structures.

Vibrational Frequency Calculations

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations not only confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also predict the molecule's infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of bonds.

For this compound, characteristic vibrational frequencies would include:

C-Cl stretching vibrations: Typically observed in the 505-760 cm⁻¹ region. dergipark.org.tr

C-H stretching vibrations of the aromatic rings and the methoxy group.

Quinoline ring skeletal vibrations.

C-O stretching of the methoxy group.

These calculated frequencies can be compared with experimental spectroscopic data to validate the computational model.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To understand the photophysical properties of this compound, such as its absorption of ultraviolet-visible (UV-Vis) light, Time-Dependent Density Functional Theory (TD-DFT) is employed. researchgate.netrsc.org This method calculates the energies of electronic excited states and the probabilities of transitions between the ground state and these excited states. nih.govsciengine.com

The results of TD-DFT calculations can predict the UV-Vis absorption spectrum of the molecule, identifying the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. These transitions often involve the promotion of an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital. For quinoline derivatives, these are typically π→π* or n→π* transitions. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cn The energy and spatial distribution of these orbitals are crucial in determining a molecule's ability to donate or accept electrons.

Highest Occupied Molecular Orbital (HOMO) Characteristics

The HOMO is the outermost orbital containing electrons and acts as an electron donor. In this compound, the HOMO is expected to be delocalized over the electron-rich quinoline ring system, with significant contributions from the methoxy group. The energy of the HOMO is a key indicator of the molecule's ionization potential; a higher HOMO energy suggests that the molecule is more easily oxidized. Computational studies on related quinoline derivatives have shown HOMO energy levels in the range of -5.60 to -5.83 eV. researchgate.net The presence of electron-withdrawing chlorine atoms would likely lower the HOMO energy of this compound compared to unsubstituted quinoline. The spatial distribution of the HOMO indicates the regions of the molecule most susceptible to electrophilic attack.

| Orbital | Predicted Energy Range | Key Contributing Moieties |

| HOMO | -5.7 to -6.0 eV | Quinoline Ring, Methoxy Group |

| LUMO | -2.9 to -3.2 eV | Quinoline Ring |

Note: These are predicted energy ranges based on FMO analyses of analogous quinoline structures.

Derivatives and Analogues of 4,6 Dichloro 7 Methoxyquinoline

Synthesis of Structural Analogues

The targeted modification of the 4,6-dichloro-7-methoxyquinoline core allows for the fine-tuning of its physicochemical and biological properties. This is often achieved by altering the halogenation pattern, modifying the methoxy (B1213986) group, or introducing new substituents at various positions on the quinoline (B57606) ring.

Variations in Halogenation Patterns

The strategic placement of halogen atoms on the quinoline ring is a critical aspect of designing analogues with desired characteristics. The synthesis of isomers such as 4,7-dichloro and 6,7-dichloro derivatives of methoxyquinolines involves well-established chemical routes.

4,7-Dichloro-7-methoxyquinoline Analogues: The synthesis of 4,7-dichloroquinoline (B193633) is a well-documented process that serves as a basis for creating related methoxy analogues. orgsyn.orgchemicalbook.comwikipedia.org A common approach involves the cyclization of a substituted aniline (B41778), such as 3-chloroaniline, with diethyl oxaloacetate or a similar reagent, followed by chlorination of the resulting 4-hydroxy-7-chloroquinoline. orgsyn.orgwikipedia.org To obtain a 7-methoxy analogue, one could start with a methoxy-substituted aniline. For instance, 4-chloro-7-methoxyquinoline (B1631688) can be synthesized from 7-methoxyquinolin-4(1H)-one by heating with phosphorus oxychloride. chemicalbook.com

6,7-Dichloroquinoline (B1590884) Analogues: The synthesis of 6,7-dichloroquinoline can be achieved through a Skraup synthesis, reacting 3,4-dichloroaniline (B118046) with glycerol (B35011) in the presence of an oxidizing agent like sodium 3-nitrobenzenesulfonate and sulfuric acid. chemicalbook.com This reaction, however, can lead to a mixture of 5,6- and 6,7-dichloroquinoline regioisomers. chemicalbook.com To introduce a methoxy group at a specific position, the starting aniline would need to be appropriately substituted. For example, 6,7-dimethoxy-4-anilinoquinolines have been synthesized as potent c-Met inhibitors. nih.gov

The table below summarizes key synthetic approaches for obtaining dichloroquinoline cores, which can be adapted for the synthesis of methoxy-substituted analogues.

| Target Core | Starting Material Example | Key Reaction Steps | Reference(s) |

| 4,7-Dichloroquinoline | 3-Chloroaniline | Condensation with diethyl oxaloacetate, cyclization, hydrolysis, decarboxylation, chlorination with POCl₃. | orgsyn.orgwikipedia.org |

| 4-Chloro-7-methoxyquinoline | 7-Methoxyquinolin-4(1H)-one | Heating with phosphorus oxychloride. | chemicalbook.com |

| 6,7-Dichloroquinoline | 3,4-Dichloroaniline | Skraup synthesis with glycerol and an oxidizing agent. | chemicalbook.com |

| 6,7-Dimethoxy-4-anilinoquinoline | Substituted anilines | Multi-step synthesis involving cyclization and substitution reactions. | nih.gov |

Modifications of the Methoxy Group to Other Alkoxy or Substituents

The methoxy group at the C-7 position is a key feature of the parent compound, and its modification into other alkoxy groups or its replacement with different substituents can significantly impact the molecule's properties. The conversion of a methoxy group is often challenging, and it is more common to introduce the desired alkoxy group during the synthesis of the quinoline ring by starting with the corresponding alkoxy-substituted aniline.

However, in some cases, a hydroxyl group can serve as a versatile handle for introducing various alkoxy groups. For example, in the quinazoline (B50416) series, which is structurally related to quinolines, 4-chloro-7-methoxyquinazolin-6-ol (B1592453) has been synthesized. bldpharm.com This hydroxyl group could potentially be alkylated to yield a variety of alkoxy derivatives. The synthesis of 4-chloro-7-ethoxyquinazolin-6-ol (B13920293) demonstrates the feasibility of introducing different alkoxy groups. bldpharm.com

The action of sodium methanethiolate (B1210775) on dichloroquinolines can lead to the substitution of chlorine atoms, followed by S-demethylation to yield thiolates. researchgate.net While this demonstrates a reaction involving a methoxy-related group, direct modification of the C-7 methoxy group in this compound to other functionalities is not widely reported and would likely require harsh reaction conditions that could affect the rest of the molecule.

Introduction of Diverse Substituents at Other Positions (e.g., C-2, C-3)

Functionalization at the C-2 and C-3 positions of the quinoline ring can lead to novel derivatives with unique properties.

C-2 Position: The C-2 position of the quinoline ring can be functionalized through various methods. For instance, in related quinolinedione systems, the C-2 position of 6,7-dichloro-5,8-quinolinedione has been modified. cardiff.ac.uk General methods for the synthesis of 2-substituted quinolines often involve the cyclization of appropriately substituted anilines with β-keto esters or related compounds.

C-3 Position: The introduction of substituents at the C-3 position can be achieved through cycloaddition reactions. For example, C-3 functionalized spirooxindoles have been constructed via a [3+2] cycloaddition reaction, a strategy that could potentially be adapted for quinoline systems. nih.gov The synthesis of 4-substituted-quinoline-3-carbonitriles has also been reported, highlighting methods to introduce functional groups at this position. mdpi.com

Hybrid Quinoline Scaffolds Incorporating the Dichloro-Methoxyquinoline Motif

The concept of molecular hybridization, where two or more pharmacophores are combined into a single molecule, has emerged as a powerful strategy in drug discovery. The dichloro-methoxyquinoline motif can be incorporated into such hybrid structures to create novel compounds with potentially enhanced or dual activities.

Several studies have reported the synthesis of hybrid molecules based on the 4,7-dichloroquinoline scaffold. These strategies can be conceptually applied to this compound. For example, piperazine-linked primaquine-chloroquine dual molecules have been synthesized, where 4,7-dichloroquinoline is a key starting material. nih.gov Similarly, hybrids of the tyrosine kinase inhibitor imatinib (B729) with various quinolines, including 5,7-dichloroquinoline-3-carbonitrile, have been prepared. mdpi.com

Another approach involves the synthesis of benzazole-quinoline hybrids. For instance, a microwave-assisted synthesis of 4-phenoxyquinolines and their benzazole-quinoline hybrids has been developed starting from 4,7-dichloroquinoline. researchgate.net Furthermore, hybrids of 1,4-quinone with quinoline derivatives have been synthesized by connecting the two active structures through an oxygen atom. mdpi.com These examples underscore the versatility of the dichloroquinoline scaffold in constructing complex hybrid molecules.

The following table showcases examples of hybrid scaffolds that have been synthesized using a dichloroquinoline core.

| Hybrid Scaffold Type | Dichloroquinoline Precursor | Linker/Fused Moiety | Reference(s) |

| Primaquine-Chloroquine Hybrid | 4,7-Dichloroquinoline | Piperazine | nih.gov |

| Imatinib-Quinoline Hybrid | 5,7-Dichloroquinoline-3-carbonitrile | Amino-phenyl-pyrimidine | mdpi.com |

| Benzazole-Quinoline Hybrid | 4,7-Dichloroquinoline | Phenoxy, Hydroxyaryl-benzazole | researchgate.net |

| 1,4-Quinone-Quinoline Hybrid | Dichloro-5,8-quinolinedione | Oxygen atom | mdpi.com |

Stereochemical Considerations in Derivative Synthesis

When synthesizing derivatives of this compound, particularly those with chiral centers, stereochemical control is a critical consideration. The introduction of stereogenic centers can lead to the formation of enantiomers or diastereomers, which may exhibit different biological activities and physicochemical properties.

While specific studies on the stereoselective synthesis of this compound derivatives are not abundant, principles from related heterocyclic systems can be applied. For instance, the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been achieved using a combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization. mdpi.com This highlights the use of chiral auxiliaries and stereoselective reactions to control the configuration of newly formed chiral centers.

Applications in Organic Synthesis and Building Block Chemistry

4,6-Dichloro-7-methoxyquinoline as a Versatile Intermediate in Organic Transformations

The primary utility of this compound in organic synthesis lies in its role as a versatile intermediate, largely due to the reactivity of its two chloro substituents. The chlorine atom at the 4-position is particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This high reactivity allows for the selective introduction of a wide variety of nitrogen, oxygen, and sulfur-based nucleophiles. For instance, reaction with substituted anilines or phenols is a common strategy to produce 4-anilinoquinoline or 4-phenoxyquinoline derivatives, which are core structures in many biologically active compounds. nih.govresearchgate.net

This selective reactivity allows for a stepwise functionalization strategy. After substitution at the C4 position, the less reactive chlorine atom at the C6 position can be targeted in subsequent reactions, often under different conditions, such as palladium-catalyzed cross-coupling reactions. This differential reactivity is a cornerstone of its versatility, enabling the controlled and predictable construction of di-substituted quinoline (B57606) derivatives. The synthesis of various kinase inhibitors often begins with a key step involving the nucleophilic displacement of the 4-chloro group on a quinoline scaffold. nih.govresearchgate.net

Below is a table illustrating typical nucleophilic substitution reactions at the C4-position of the this compound scaffold.

| Nucleophile | Reagent Example | Product Type |

| Amine | Substituted Aniline (B41778) | 4-Anilino-6-chloro-7-methoxyquinoline |

| Alcohol/Phenol (B47542) | Substituted Phenol | 4-Phenoxy-6-chloro-7-methoxyquinoline |

| Thiol | Thiophenol | 4-(Phenylthio)-6-chloro-7-methoxyquinoline |

| Hydrazine | Hydrazine Hydrate | 4-Hydrazinyl-6-chloro-7-methoxyquinoline |

This table is illustrative and represents common transformations for 4-chloroquinolines.

Role in the Construction of Complex Molecular Architectures

The rigid bicyclic structure of the quinoline nucleus makes this compound an excellent scaffold for the construction of complex, multi-functional molecules. nih.gov By using the chloro groups as handles for introducing diverse substituents, chemists can build intricate three-dimensional structures upon this stable core. This approach is central to the synthesis of numerous pharmaceutical agents, where the quinoline scaffold correctly orients various functional groups in space to interact with biological targets.

A prominent example is its use as a key intermediate in the synthesis of targeted anticancer drugs, such as certain tyrosine kinase inhibitors. google.com In these syntheses, the quinoline core acts as a template. The C4 position is typically functionalized with a substituted aniline or phenol moiety to interact with the hinge region of a kinase enzyme, while the C6 position can be modified to introduce groups that occupy other pockets of the ATP-binding site, enhancing potency and selectivity. nih.gov The synthesis of these complex drugs showcases a strategy where the initial quinoline building block is sequentially and selectively elaborated into a final, highly complex active pharmaceutical ingredient. researchgate.netlkouniv.ac.in

Ligand Design and Coordination Chemistry Based on the Quinoline Core

The quinoline scaffold is a privileged structure in ligand design for coordination chemistry. The nitrogen atom in the quinoline ring is a Lewis basic site capable of coordinating to a wide range of metal ions. The substituents on the quinoline core, such as those at the 4, 6, and 7-positions in this compound, play a crucial role in modulating the electronic and steric properties of the resulting metal complex.

By strategically functionalizing the this compound core, new chelating ligands can be created. For example, a nucleophilic substitution reaction at the C4 position can introduce a side chain containing another donor atom (e.g., another nitrogen or an oxygen). This would result in a bidentate ligand capable of forming a stable chelate ring with a metal center. The methoxy (B1213986) group at C7 and the substituent at C6 can fine-tune the ligand's electronic properties, thereby influencing the stability, reactivity, and spectroscopic properties of the final metal complex. In a biological context, the quinoline nitrogen frequently acts as a hydrogen bond acceptor, "coordinating" with amino acid residues like methionine in the hinge region of kinase enzymes. nih.gov

Integration into Combinatorial Chemistry Strategies for Library Generation

Combinatorial chemistry aims to rapidly generate large numbers of structurally related compounds for screening purposes, particularly in drug discovery. acs.orgacs.org this compound is an ideal scaffold for such strategies due to its capacity for two-point diversification. nih.gov The differential reactivity of the C4 and C6 chloro groups allows for the creation of large compound libraries through a sequential reaction process.

A typical combinatorial approach would involve reacting the starting scaffold with a diverse set of first-stage reactants (e.g., a library of anilines) that selectively target the highly reactive C4 position. acs.orgacs.org This creates a first-generation library of 4-substituted-6-chloro-7-methoxyquinolines. Each member of this library can then be subjected to a second-stage reaction with a different set of reactants (e.g., a library of boronic acids for Suzuki coupling) that target the C6 position. This two-step process allows for the exponential growth of the library size, enabling the efficient exploration of chemical space around the quinoline core. This method facilitates the rapid generation of thousands of distinct compounds, which can then be screened for desired biological activities. rsc.org

The table below illustrates a hypothetical two-dimensional combinatorial library synthesis.

| Scaffold | Reagent Set A (at C4) | Intermediate Library | Reagent Set B (at C6) | Final Library |

| This compound | A1, A2, A3... An | I-A1, I-A2, I-A3... I-An | B1, B2, B3... Bm | F-A1B1, F-A1B2... F-AnBm |

| (e.g., various anilines) | (e.g., various boronic acids) |

This table demonstrates the principle of generating a final library of n x m compounds from a single scaffold.

Role of the Quinoline Scaffold in Medicinal Chemistry Research

Quinoline (B57606) as a Key Pharmacophore in Bioactive Compounds

The quinoline motif is recognized as a "privileged scaffold" in medicinal chemistry, a term that denotes its recurring presence in a multitude of compounds exhibiting a wide array of pharmacological activities. nih.govorientjchem.orgekb.eg This heterocyclic system is a core component of many natural products, particularly alkaloids, and has been extensively utilized by chemists to develop synthetic therapeutic agents. nih.govresearchgate.netnih.gov Its significance stems from its ability to serve as a robust pharmacophore, the essential part of a molecule's structure responsible for its biological activity.

The versatility of the quinoline scaffold allows it to interact with various biological targets, leading to its use in developing drugs for a broad spectrum of diseases. orientjchem.orgbenthamscience.com Commercially available drugs containing the quinoline core include antimalarials like chloroquine (B1663885) and quinine (B1679958), antibacterials such as ciprofloxacin, and anticancer agents like camptothecin. rsc.orgnih.gov The inherent properties of the quinoline ring, including its aromaticity, planarity, and the presence of a nitrogen atom capable of forming hydrogen bonds, contribute to its success as a pharmacophore. mdpi.com Researchers continue to explore the quinoline nucleus as a starting point for the discovery of new drugs, capitalizing on its proven track record in yielding potent and effective medicines. nih.govorientjchem.org

Exploration of Structure-Activity Relationships (SAR) within Quinoline Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For quinoline derivatives, SAR exploration has been extensive, revealing how the type and position of substituents on the quinoline ring system can dramatically alter their pharmacological effects. nih.gov

The functionalization at different positions of the quinoline ring plays a significant role in the compound's efficacy and target selectivity. nih.gov For instance, SAR studies on quinoline-based antimalarial drugs have underscored the importance of a basic nitrogen atom in the ring for activity. orientjchem.org In the context of anticancer agents, substitutions at positions 2, 3, 4, 7, and 8 have been shown to be crucial. orientjchem.orgnih.gov The presence of a hydroxyl or methoxy (B1213986) group at the 7-position, as seen in 4,6-dichloro-7-methoxyquinoline, has been demonstrated to improve antitumor activity in certain series of compounds. orientjchem.org Similarly, substituents at the 4-position can also enhance potency against cancer cells. orientjchem.org

Investigation into a series of 4-aminoquinoline (B48711) derivatives identified that a substituent at the 3-position of the quinoline ring was absolutely critical for their activity as α2C-adrenoceptor antagonists. acs.orgresearchgate.net This highlights that even subtle structural modifications can lead to significant changes in biological function. The systematic exploration of these relationships allows for the rational design of more potent and selective drug candidates.

Table 1: Selected Structure-Activity Relationship (SAR) Findings for Quinoline Derivatives

| Position of Substitution | Substituent Type | Impact on Biological Activity | Therapeutic Area |

| Position 3 | Various substituents | Essential for α2C-adrenoceptor antagonist activity. acs.orgresearchgate.net | Neurological |

| Position 4 | Introduction of a substituent | Can enhance potency against cancer cells. orientjchem.org | Oncology |

| Position 6 | Electron-withdrawing groups (e.g., Halogens) | Increases HIV-1 RT inhibitory activity. researchgate.net | Antiviral |

| Position 7 | Hydroxyl or Methoxy group | Can improve antitumor activity. orientjchem.org | Oncology |

| Position 2 & 3 | Various substitutions | Found to be more active against certain cancer cell lines than substitutions at positions 4 and 8. orientjchem.org | Oncology |

Impact of Halogenation and Alkoxylation on Quinoline Scaffold Potential

The introduction of halogen atoms (halogenation) and alkoxy groups (alkoxylation) onto the quinoline scaffold are key strategies in medicinal chemistry to modulate a molecule's physicochemical properties and biological activity. The specific compound, this compound, exemplifies this approach with two chloro atoms and one methoxy group.

Halogenation: The presence of halogens, such as the chloro groups at positions 4 and 6, significantly influences a compound's properties. Halogens are electron-withdrawing groups that can alter the electronic distribution of the quinoline ring, affecting how it interacts with biological targets. researchgate.net The introduction of a halogen atom can increase a molecule's lipophilicity (fat-solubility), which may enhance its ability to cross cell membranes and improve cellular uptake. orientjchem.org In some quinoline series, halogenation has been shown to enhance antimalarial and anticancer activity. orientjchem.orgrsc.org For example, replacing a methoxy group with a chloro group was found to enhance the antimalarial activity of quinine analogs. rsc.org Furthermore, halogenated quinolines are valuable synthetic intermediates, often used in cross-coupling reactions to build more complex molecules. rsc.org

Alkoxylation: Alkoxy groups, such as the methoxy group (-OCH3) at the 7-position, also play a crucial role. The methoxy group is an electron-donating group which can influence the molecule's electronic properties in a manner opposite to that of halogens. rsc.org The presence of a methoxy group can affect hydrogen bonding capabilities, solubility, and metabolic stability. ontosight.aiontosight.ai In several studies of quinoline-based anticancer drugs, a methoxy group at the C7 position has been linked to improved antitumor activity. orientjchem.org This highlights the nuanced role of substituents, where their effect is highly dependent on their position on the quinoline scaffold.

Investigations into Protein-Ligand Interactions (e.g., Enzyme Substrate Studies, Molecular Docking)

Understanding how a drug molecule (ligand) binds to its target protein is crucial for drug discovery. Techniques like enzyme substrate studies and computational methods such as molecular docking are used to investigate these protein-ligand interactions at the molecular level. nih.govnih.gov

Molecular docking studies on various quinoline derivatives have provided detailed insights into their binding modes. psu.eduscielo.brresearchgate.net These studies often reveal that the quinoline scaffold stabilizes the ligand-protein complex through specific interactions. Common interactions include:

Hydrogen Bonds: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, forming a crucial link with amino acid residues in the protein's active site, such as with Met1160 in c-Met kinase or Val882 in PI3Kγ. mdpi.com

π-π Stacking: The aromatic nature of the quinoline ring allows for π-π stacking interactions with aromatic amino acid residues like tyrosine (Tyr) and phenylalanine (Phe) in the binding pocket. mdpi.comrsc.org This type of interaction was observed between a quinoline ring and Tyr1159 in c-Met kinase. mdpi.com

These interactions are vital for the inhibitory activity of quinoline compounds against various enzymes. For example, studies have shown that quinoline derivatives can inhibit a diverse range of enzymes, including protein kinases (implicated in cancer), DNA methyltransferases, HIV reverse transcriptase, and bacterial DNA gyrase. rsc.orgnih.govbiorxiv.orgnih.gov By elucidating the precise binding mechanisms, researchers can rationally modify the quinoline scaffold to enhance binding affinity and selectivity for a desired target. nih.gov

Table 2: Examples of Protein-Ligand Interactions for Quinoline Derivatives from Docking Studies

| Quinoline Derivative Class | Target Protein | Key Interacting Amino Acid Residues | Type of Interaction |

| Quinoline-thiazole hybrids | BCR-ABL1 Tyrosine Kinase | Not specified | Hydrogen bonds, π-interactions. scielo.br |

| 2H-thiopyrano[2,3-b]quinolines | CB1a Protein | ILE-8, LYS-7, LYS-11, PHE-15, TRP-12 | Hydrogen bonding, residual interaction. nih.gov |

| Quinoline-based inhibitors | c-Met Kinase | Tyr1159, Met1160 | π-π stacking, hydrogen bond. mdpi.com |

| Quinoline-based inhibitors | PI3Kγ | Val882, Lys883 | Hydrogen bond, charged bond. mdpi.com |

| Quinolinyloxadiazoles | Glucosamine-6-phosphate synthase | Not specified | Hydrogen bond interactions. psu.edu |

Design and Synthesis of New Quinoline-Based Scaffolds for Biological Inquiry

The established therapeutic potential of the quinoline scaffold continues to inspire the design and synthesis of novel derivatives for biological investigation. nih.govbenthamscience.com The primary goal is often to develop compounds with improved potency, greater selectivity, or novel mechanisms of action against diseases like cancer, microbial infections, and diabetes. rsc.orgnih.govacs.org

A common strategy involves molecular hybridization, where the quinoline core is combined with other known pharmacologically active motifs (e.g., oxadiazole, piperazine, pyrazoline) to create a single hybrid molecule. psu.edursc.orgnih.gov This approach aims to create multi-target agents that can act on different biological pathways simultaneously, which can be particularly effective for complex diseases like cancer. rsc.orgrsc.org For instance, researchers have designed and synthesized quinoline-oxadiazole hybrids intended to act as both anticancer (by inhibiting EGFR) and antimicrobial (by inhibiting DNA gyrase) agents. rsc.orgrsc.org

The synthesis of these new scaffolds often involves multi-step chemical reactions. acs.orgresearchgate.net Computational tools, including 3D-QSAR and molecular docking, are frequently employed in the design phase to predict the activity of new compounds before they are synthesized, thus streamlining the discovery process. nih.govnih.gov The ongoing development of new synthetic methodologies provides access to a wider diversity of functionalized quinolines, paving the way for the discovery of next-generation therapeutic agents. nih.gov

Conclusion and Future Directions in 4,6 Dichloro 7 Methoxyquinoline Research

Summary of Key Research Findings and Methodological Advances

Direct research exclusively focused on 4,6-Dichloro-7-methoxyquinoline is nascent. However, a significant body of work on closely related dichloro- and methoxy-substituted quinolines provides a robust framework for understanding its potential.

Methodological advancements in quinoline (B57606) synthesis are largely centered around achieving greater efficiency, milder reaction conditions, and higher yields. Classical methods are continually being refined, while novel catalytic systems are emerging. For instance, a variety of catalysts, including those based on metals and organocatalysts, have been successfully employed in cyclization and cycloisomerization processes to construct the quinoline core. nih.gov One-pot synthesis and multicomponent reactions are also gaining prominence as they offer streamlined pathways to complex quinoline derivatives. nih.gov

A notable synthetic route adaptable for this compound can be inferred from the preparation of its analogue, 4-chloro-6,7-dimethoxyquinoline (B44214), which serves as a key intermediate in the synthesis of anticancer drugs like cabozantinib (B823) and tivozanib. google.com The synthesis of this analogue involves a multi-step process including nitration, condensation, reduction, cyclization, and chlorination. google.com A similar strategic approach could likely be employed for the target compound. Another relevant synthesis is that of 4-chloro-7-methoxyquinoline (B1631688), which is typically achieved by heating 7-methoxyquinolin-4(1H)-one with phosphorus oxychloride. chemicalbook.com The crystal structure of an isomeric compound, 2,4-Dichloro-6-methoxyquinoline, has been reported, indicating that such chlorinated methoxyquinolines are synthetically accessible and can be characterized. nih.gov

While the biological profile of this compound remains to be elucidated, the extensive research on related compounds offers predictive insights. The 7-chloroquinoline (B30040) scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimalarial, anticancer, and anti-HIV properties. nih.gov The introduction of a methoxy (B1213986) group, as seen in various biologically active quinolines, can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. nih.gov For example, 8-amino-6-methoxyquinoline (B117001) is a key component of the antimalarial drugs primaquine (B1584692) and tafenoquine. nih.gov

Emerging Trends in Functionalized Quinoline Chemistry

The field of functionalized quinoline chemistry is experiencing several significant trends that are likely to influence future research on this compound.

A primary trend is the development of more sustainable and efficient synthetic methodologies. researchgate.net This includes the use of greener solvents, energy-efficient reaction conditions (such as microwave-assisted synthesis), and the development of reusable catalysts. nih.gov The goal is to create synthetic pathways that are not only high-yielding but also environmentally benign.

Another major focus is the exploration of quinoline derivatives as privileged scaffolds in drug discovery. researchgate.netmdpi.com Researchers are increasingly employing rational drug design and computational modeling to predict the biological activities of novel quinoline compounds and to understand their structure-activity relationships (SAR). researchgate.netmdpi.com This approach allows for the targeted design of molecules with enhanced potency and selectivity for specific biological targets.

The concept of molecular hybridization, where the quinoline core is combined with other pharmacophores, is also a burgeoning area. nih.gov This strategy aims to create multifunctional molecules that can interact with multiple targets, potentially leading to synergistic therapeutic effects or overcoming drug resistance mechanisms. For instance, hybrids of 7-chloroquinoline with other heterocyclic systems have shown promise in various therapeutic areas. nih.gov

Furthermore, there is a growing interest in the application of functionalized quinolines in materials science. The unique photophysical and electronic properties of some quinoline derivatives make them attractive candidates for use in organic light-emitting diodes (OLEDs), sensors, and other advanced materials.

Prospective Research Avenues for this compound and its Analogues

The specific substitution pattern of this compound presents several intriguing avenues for future research.

Synthetic Exploration: A primary objective will be to establish an efficient and scalable synthesis for this compound. This will likely involve adapting and optimizing existing methods for quinoline synthesis, such as those used for its isomers and other substituted quinolines. google.comchemicalbook.com A thorough investigation of different starting materials and reaction conditions will be crucial.

Biological Screening and Pharmacological Characterization: Once synthesized, the compound should undergo comprehensive biological screening to identify any potential therapeutic activities. Given the known activities of related compounds, initial screening could focus on anticancer, antimicrobial, and antiviral assays. nih.govnih.gov Detailed pharmacological studies would then be necessary to elucidate the mechanism of action and to assess the compound's potency and selectivity.

Structure-Activity Relationship (SAR) Studies: The chlorine atoms at positions 4 and 6, along with the methoxy group at position 7, provide multiple sites for chemical modification. Systematic derivatization of these positions will be essential for establishing a clear SAR. For example, replacing the chlorine atoms with other halogens or different functional groups could have a profound impact on biological activity. Similarly, modification of the methoxy group could fine-tune the compound's properties.

Development of Novel Analogues: The this compound core can serve as a versatile template for the design of new analogues. This could involve the introduction of various side chains at different positions on the quinoline ring to explore new chemical space and to optimize biological activity.

Exploration in Materials Science: The photophysical properties of this compound and its derivatives should be investigated. The presence of heavy atoms (chlorine) and an electron-donating methoxy group could lead to interesting fluorescence or phosphorescence characteristics, making these compounds potentially useful in the development of new functional materials.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4,6-Dichloro-7-methoxyquinoline, and how do reaction conditions influence yield?

- Methodology : A common approach involves chlorination of methoxy-substituted quinoline precursors using POCl₃ under reflux. For example, 4-chloro-6,7-dimethoxyquinoline is synthesized by refluxing 6,7-dimethoxynaphthalen-1-ol with POCl₃ for 6 hours, followed by neutralization and purification via column chromatography (petroleum ether:EtOAc = 8:1 v/v) . Yield optimization requires precise control of stoichiometry (excess POCl₃) and temperature. Post-reaction workup includes ice quenching and pH adjustment to isolate the crude product.

- Data Analysis : Column chromatography is critical for purity (>99% by HPLC), as impurities from incomplete chlorination or over-oxidation can complicate downstream applications .

Q. How is crystallographic characterization performed for this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SXRD) using programs like SHELXL or WinGX is standard. For example, intramolecular interactions (e.g., C–H⋯Cl) in similar compounds are identified via SXRD, revealing planar molecular geometries with methoxy groups deviating ≤0.08 Å from the quinoline plane .

- Software Tools : SHELX programs are widely used for refinement due to their robustness in handling high-resolution data and twinned crystals .

Q. What purification strategies are recommended for isolating this compound from complex mixtures?

- Methodology :

- Liquid-Liquid Extraction : Separate unreacted starting materials using dichloromethane/water partitioning.

- Column Chromatography : Use silica gel with gradients of non-polar (hexane) to polar (ethyl acetate) solvents.

- Recrystallization : Methanol or ethanol is ideal for obtaining high-purity crystals .

Advanced Research Questions

Q. How can functionalization of this compound enhance its bioactivity?

- Methodology :

- Nucleophilic Substitution : Replace chloro groups with amines or alkoxides. For example, 4-azido intermediates react with propargyl alcohol via click chemistry to yield triazole derivatives .

- Cross-Coupling : Pd-catalyzed Suzuki-Miyaura reactions with arylboronic acids introduce aromatic moieties, improving cytotoxicity or binding affinity .

- Structure-Activity Relationship (SAR) :

| Derivative | Bioactivity (MIC, µg/mL) | Notes |

|---|---|---|

| 7-Chloroquinolin-4-ol | 1.5 (Antibacterial) | Moderate efficacy |

| 3-Bromoquinolin-4-ol | >5 (Antibacterial) | Lower potency than chloro |

| This compound | <0.1 (Antimalarial) | Enhanced by methoxy group |

Q. What analytical techniques resolve contradictions in reported spectral data for this compound derivatives?

- Methodology :

- NMR Analysis : Compare ¹H/¹³C NMR shifts (e.g., δ 8.57 ppm for quinoline protons in DMSO-d₆) to identify regioisomeric impurities .

- Mass Spectrometry (ESI-MS) : Confirm molecular ions (e.g., m/z 224 [M+1]⁺) and rule out side products like dechlorinated species .

Q. How do computational models predict the reactivity of this compound in nucleophilic substitutions?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density. Chlorine atoms at C4 and C6 show higher electrophilicity (Fukui indices >0.1), favoring SNAr reactions .

- Molecular Docking : Simulate interactions with biological targets (e.g., Plasmodium enzymes) to guide derivatization for antimalarial activity .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.